Benzènesulfinate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

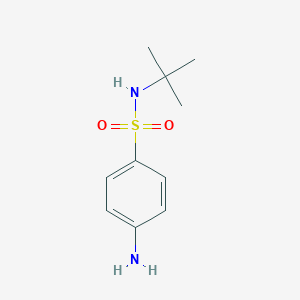

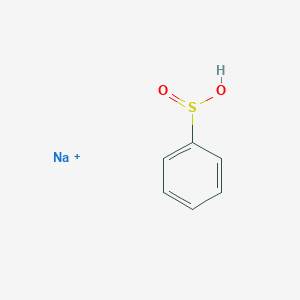

Sodium benzenesulfinate, also known as sodium phenylsulfinate, is an organic compound with the chemical formula C6H5SO3Na. It is a white, hygroscopic solid that is soluble in water and organic solvents. It is used in various industrial and laboratory applications, including as a reagent in organic synthesis and as a catalyst in a variety of reactions. It has been studied for its potential use in medicine and other applications, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthèse de composés organosulfurés

Le benzènesulfinate de sodium est un puissant élément de base pour la synthèse de composés organosulfurés . Il a été largement utilisé dans la préparation de nombreux composés organosulfurés précieux par le biais de réactions de formation de liaisons S–S, N–S et C–S .

Réactifs de sulfonylation, de sulfénylation ou de sulfinylation

Selon les conditions réactionnelles, le this compound peut agir comme réactifs de sulfonylation, de sulfénylation ou de sulfinylation . Cette polyvalence en fait un outil précieux dans diverses applications synthétiques .

3. Synthèse de thiosulfonates, de sulfonamides, de sulfures et de sulfones Le this compound a été utilisé dans la synthèse de thiosulfonates, de sulfonamides, de sulfures et de sulfones, y compris les sulfones vinyliques, les sulfones allyliques et les β-céto sulfones .

Sulfonylation par radical sulfonyle déclenchant la fermeture de cycle

Mécanisme D'action

Target of Action

Sodium benzenesulfinate, also known as benzenesulfinic acid sodium salt, is a versatile compound widely used in organic synthesis . It serves as a valuable sulfur source for generating thioethers through direct C-H functionalization . Its primary targets are organic compounds, particularly those containing sulfur, such as thiosulfonates, sulfonamides, sulfides, and sulfones .

Mode of Action

Sodium benzenesulfinate interacts with its targets through various chemical reactions. For instance, it undergoes a copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, incorporating sulfur dioxide . This reaction involves the transmetalation of arylboronic acid onto copper (I), the sulfur dioxide insertion process, and the oxidative addition of aryl halide to Cu I . Sodium benzenesulfinate can also react with alkynylselenonium salts to yield (Z)-β-alkoxyvinylsulfones .

Biochemical Pathways

Sodium benzenesulfinate affects several biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It facilitates the formation of S–S, N–S, and C–S bonds, leading to the synthesis of many valuable organosulfur compounds . It also plays a crucial role in the copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, which is a significant pathway for the synthesis of medicinally-relevant sulfones .

Pharmacokinetics

It’s known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability

Result of Action

The action of Sodium benzenesulfinate results in the synthesis of a wide range of organosulfur compounds. These include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals .

Action Environment

The action of Sodium benzenesulfinate can be influenced by environmental factors. For instance, it’s stable under normal temperature and pressure but should avoid contact with oxidizing agents and light as it can easily oxidize . Moreover, the compound’s reactions are often carried out in specific solvents and under certain temperature conditions to ensure optimal efficacy .

Safety and Hazards

Sodium benzenesulfinate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Orientations Futures

The global sodium benzenesulfinate market is expected to grow at a CAGR of 5.5% from 2022 to 2030 due to increasing demand from the pharma and photo-taking industries . It is used as an active pharmaceutical ingredient (API) in various drugs and as a photographic developer . Future research is expected to focus on site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates .

Analyse Biochimique

Biochemical Properties

Sodium benzenesulfinate is known to participate in various biochemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It has been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Cellular Effects

It is known that Sodium benzenesulfinate and related compounds can influence cell function through their involvement in various biochemical reactions .

Molecular Mechanism

Sodium benzenesulfinate exerts its effects at the molecular level through various mechanisms. For instance, it has been used in copper (I)-catalysed sulfonylative Suzuki–Miyaura reactions, where it participates in the sulfur dioxide insertion process

Metabolic Pathways

Sodium benzenesulfinate is involved in various metabolic pathways, particularly in the synthesis of organosulfur compounds

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sodium benzenesulfinate can be achieved through the sulfonation of benzene with sodium bisulfite.", "Starting Materials": [ "Benzene", "Sodium bisulfite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 20 g of benzene in 50 mL of water in a round-bottom flask.", "Add 25 g of sodium bisulfite to the flask and stir the mixture for 15 minutes.", "Add 25 g of sodium hydroxide to the flask and stir the mixture for an additional 15 minutes.", "Heat the mixture to 80°C and stir for 2 hours.", "Allow the mixture to cool to room temperature and filter the resulting solid.", "Wash the solid with water and dry it in a vacuum oven to obtain Sodium benzenesulfinate." ] } | |

Numéro CAS |

873-55-2 |

Formule moléculaire |

C6H6NaO2S |

Poids moléculaire |

165.17 g/mol |

Nom IUPAC |

sodium;benzenesulfinate |

InChI |

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |

Clé InChI |

RWDJJOUSDATHMI-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)S(=O)[O-].[Na+] |

SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)S(=O)O.[Na] |

Autres numéros CAS |

873-55-2 |

Synonymes |

NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium benzenesulfinate?

A1: Sodium benzenesulfinate has the molecular formula C6H5NaO2S and a molecular weight of 164.16 g/mol.

Q2: What are some spectroscopic characteristics of sodium benzenesulfinate?

A2: While specific spectroscopic data isn't extensively detailed in the provided papers, sodium benzenesulfinate can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide information about its structure and bonding.

Q3: Is sodium benzenesulfinate stable in aqueous solutions?

A3: Yes, sodium benzenesulfinate exhibits good solubility and stability in aqueous solutions. It's frequently used in electroplating baths, which are typically aqueous-based. [, ]

Q4: What about its compatibility with organic solvents?

A4: Sodium benzenesulfinate displays good solubility in several organic solvents, including N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. This solubility is crucial for its applications in various organic reactions. [, , ]

Q5: Can sodium benzenesulfinate act as a catalyst?

A5: Yes, researchers have employed sodium benzenesulfinate and its derivatives as organocatalysts in various organic reactions. For instance, it has shown catalytic activity in the synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. [, ]

Q6: How is sodium benzenesulfinate used in the synthesis of sulfones?

A6: Sodium benzenesulfinate acts as a source of benzenesulfinate anions. These anions can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or allylic halides, to yield sulfones. [, , ]

Q7: Are there any examples of sodium benzenesulfinate participating in multicomponent reactions?

A7: Yes, sodium benzenesulfinate has proven valuable in multicomponent reactions. It has been successfully employed in synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component domino reaction with 1,3-dicarbonyl compounds or pyridin-2-amines, and ynals. []

Q8: How do structural modifications of sodium benzenesulfinate derivatives affect their reactivity?

A8: Substituents on the benzene ring of sodium benzenesulfinate can influence its reactivity. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. [, ]

Q9: What is the role of sodium benzenesulfinate in electroplating?

A9: Sodium benzenesulfinate is used as a brightener and a leveling agent in nickel electroplating baths. It helps to produce smooth, lustrous, and defect-free nickel coatings, improving their aesthetic and functional properties. [, , ]

Q10: Can you elaborate on the use of sodium benzenesulfinate in the synthesis of provitamin D analogs?

A10: Researchers have used sodium benzenesulfinate to introduce a phenylsulfonyl group at the C19 position of steroid molecules during the synthesis of provitamin D analogs. This modification can influence the biological activity of the resulting compounds. []

Q11: How is the concentration of sodium benzenesulfinate determined in electroplating baths?

A11: Ultraviolet spectrophotometry can be employed to determine the concentration of sodium benzenesulfinate in electroplating baths. This method is advantageous due to its speed and accuracy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)